N-butyl-N-methyl-1-[(5-phenyl-1,3-thiazol-2-yl)methyl]piperidine-4-carboxamide
Description
N-butyl-N-methyl-1-[(5-phenyl-1,3-thiazol-2-yl)methyl]piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. This compound features a piperidine ring substituted with a butyl and a methyl group, a thiazole ring with a phenyl group, and a carboxamide functional group. Its unique structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Properties
IUPAC Name |
N-butyl-N-methyl-1-[(5-phenyl-1,3-thiazol-2-yl)methyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3OS/c1-3-4-12-23(2)21(25)18-10-13-24(14-11-18)16-20-22-15-19(26-20)17-8-6-5-7-9-17/h5-9,15,18H,3-4,10-14,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXQLKEJXLFSPPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C(=O)C1CCN(CC1)CC2=NC=C(S2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-N-methyl-1-[(5-phenyl-1,3-thiazol-2-yl)methyl]piperidine-4-carboxamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Synthesis of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction of a suitable precursor, such as a 1,5-diamine, under basic conditions.
Formation of the Carboxamide Group: The carboxamide group is introduced by reacting the piperidine derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.
Final Coupling: The final step involves coupling the thiazole derivative with the piperidine carboxamide under conditions that facilitate the formation of the desired compound, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carboxamide group, potentially converting it to an amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).
Substitution: Electrophiles like halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Hydrolysis: Acidic conditions (HCl, H2SO4) or basic conditions (NaOH, KOH) with heat.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
N-butyl-N-methyl-1-[(5-phenyl-1,3-thiazol-2-yl)methyl]piperidine-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting neurological disorders.
Biological Research: The compound is used in studies investigating the interaction of piperidine derivatives with various biological targets, including enzymes and receptors.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-butyl-N-methyl-1-[(5-phenyl-1,3-thiazol-2-yl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring can mimic the structure of neurotransmitters, allowing the compound to bind to and modulate the activity of neurotransmitter receptors. The thiazole ring may contribute to the binding affinity and specificity of the compound, while the carboxamide group can participate in hydrogen bonding interactions with the target.
Comparison with Similar Compounds
Similar Compounds
N-butyl-N-methyl-1-[(5-phenyl-1,3-thiazol-2-yl)methyl]piperidine-4-carboxamide: shares structural similarities with other piperidine derivatives, such as:
Uniqueness
The presence of both the thiazole and phenyl groups in this compound distinguishes it from other piperidine derivatives. These groups can enhance the compound’s binding affinity and specificity for certain biological targets, potentially leading to unique pharmacological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
